molecular formula C24H20P2S4 B14738193 Disulfanediylbis(diphenylphosphane) disulfide CAS No. 6079-77-2

Disulfanediylbis(diphenylphosphane) disulfide

Katalognummer: B14738193
CAS-Nummer: 6079-77-2
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: GJGOIGNRVVDRIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disulfanediylbis(diphenylphosphane) disulfide is an organophosphorus compound characterized by the presence of sulfur-sulfur bonds. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disulfanediylbis(diphenylphosphane) disulfide can be synthesized through oxidative coupling reactions. One common method involves the reaction of diphenylphosphine with sulfur or sulfur-containing reagents under controlled conditions. For example, the reaction of diphenylphosphine with elemental sulfur in the presence of an oxidizing agent can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidative coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods often employ continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Disulfanediylbis(diphenylphosphane) disulfide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce sulfoxides or sulfones, while reduction reactions yield thiols or phosphine derivatives .

Wissenschaftliche Forschungsanwendungen

Disulfanediylbis(diphenylphosphane) disulfide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which disulfanediylbis(diphenylphosphane) disulfide exerts its effects involves the formation and cleavage of sulfur-sulfur bonds. These bonds play a crucial role in the compound’s reactivity and its ability to participate in various chemical reactions. The molecular targets and pathways involved include interactions with thiol groups in proteins and other biomolecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Disulfanediylbis(diphenylphosphane) disulfide is unique due to the presence of both phosphane and disulfide groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.

Eigenschaften

CAS-Nummer

6079-77-2

Molekularformel

C24H20P2S4

Molekulargewicht

498.6 g/mol

IUPAC-Name

(diphenylphosphinothioyldisulfanyl)-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C24H20P2S4/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-30-26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI-Schlüssel

GJGOIGNRVVDRIS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SSP(=S)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.